![molecular formula C41H45N5O17 B14686733 4-[(4-Aminophenyl)methyl]aniline;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol;terephthalic acid;1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione CAS No. 24938-17-8](/img/structure/B14686733.png)
4-[(4-Aminophenyl)methyl]aniline;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol;terephthalic acid;1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedicarboxylic acid, polymer with 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid, 1,2-ethanediol, 4,4’-methylenebis(benzenamine) and 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione is a complex polymeric compound. This compound is synthesized through the polymerization of multiple monomers, resulting in a material with unique properties and applications. It is used in various industrial and scientific fields due to its stability, durability, and specific chemical characteristics.
Preparation Methods
The preparation of 1,4-Benzenedicarboxylic acid, polymer with 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid, 1,2-ethanediol, 4,4’-methylenebis(benzenamine) and 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione involves several synthetic routes and reaction conditions. The polymerization process typically includes:
Monomer Synthesis: Each monomer, such as 1,4-Benzenedicarboxylic acid and 1,2-ethanediol, is synthesized through specific chemical reactions.
Polymerization Reaction: The monomers undergo a polymerization reaction under controlled conditions, often involving catalysts and specific temperatures.
Industrial Production: On an industrial scale, the production process is optimized for efficiency and scalability, ensuring consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, often facilitated by oxidizing agents.
Reduction: Reduction reactions can occur, typically involving reducing agents.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1,4-Benzenedicarboxylic acid, polymer with 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid, 1,2-ethanediol, 4,4’-methylenebis(benzenamine) and 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione has numerous scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and applications in drug delivery systems.
Industry: Utilized in the production of advanced materials with specific properties, such as high strength and thermal stability.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 1,4-Benzenedicarboxylic acid, polymer with 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid, 1,2-ethanediol, 4,4’-methylenebis(benzenamine) and 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione exhibits unique properties such as enhanced stability and specific reactivity. Similar compounds include:
Polyethylene terephthalate (PET): Known for its use in plastic bottles and fibers.
Polycarbonate: Used in the production of strong, transparent materials.
Polyurethane: Known for its versatility and use in foams and coatings.
These comparisons highlight the unique aspects of the compound, making it suitable for specific applications where other polymers may not perform as effectively.
Properties
CAS No. |
24938-17-8 |
|---|---|
Molecular Formula |
C41H45N5O17 |
Molecular Weight |
879.8 g/mol |
IUPAC Name |
4-[(4-aminophenyl)methyl]aniline;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol;terephthalic acid;1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C13H14N2.C9H15N3O6.C9H4O5.C8H6O4.C2H6O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;13-4-1-10-7(16)11(2-5-14)9(18)12(3-6-15)8(10)17;10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12;9-7(10)5-1-2-6(4-3-5)8(11)12;3-1-2-4/h1-8H,9,14-15H2;13-15H,1-6H2;1-3H,(H,10,11);1-4H,(H,9,10)(H,11,12);3-4H,1-2H2 |
InChI Key |
KBFAFFBJVKRMMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.C1=CC(=CC=C1C(=O)O)C(=O)O.C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O.C(CO)N1C(=O)N(C(=O)N(C1=O)CCO)CCO.C(CO)O |
Related CAS |
24938-17-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


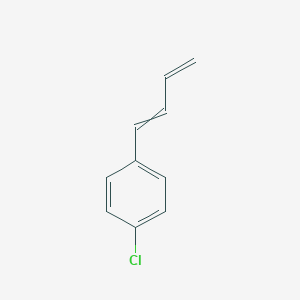
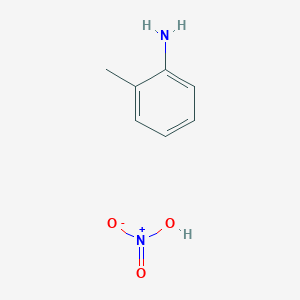
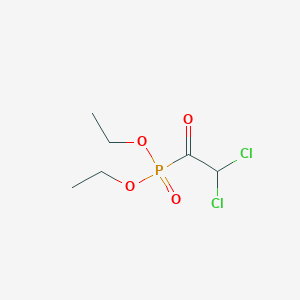

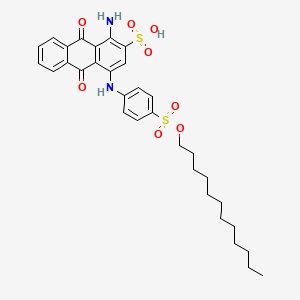
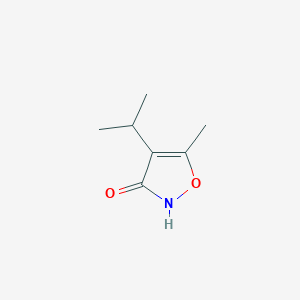
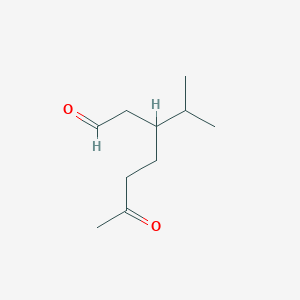


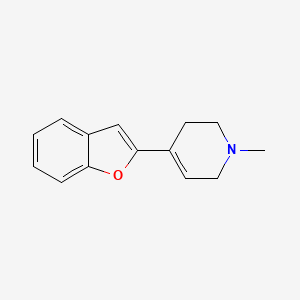
![4-{(E)-[(4-Cyanophenyl)imino]methyl}phenyl heptanoate](/img/structure/B14686713.png)
![6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione](/img/structure/B14686718.png)


